![molecular formula C14H15NO2 B11711467 3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 943516-53-8](/img/structure/B11711467.png)
3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
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Overview
Description
3-Benzyl-6,6-dimethyl-3-azabicyclo[310]hexane-2,4-dione is a heterocyclic compound that contains a bicyclic structure with nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione can be achieved through several methods. One of the prominent methods involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis. This method starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate. The final step involves the intramolecular cyclopropanation of alpha-diazoacetate using ruthenium (II) catalysis .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. The key steps involve the preparation of intermediates and their subsequent cyclopropanation under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds related to 3-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione exhibit notable antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents.
2. Neurological Research
The bicyclic structure of this compound suggests possible interactions with neurological pathways. Studies have shown that derivatives can influence neurotransmitter systems, particularly in modulating dopamine and serotonin receptors, which could be beneficial in treating conditions like depression or schizophrenia.
Agricultural Applications
1. Plant Growth Regulation
The compound has been identified as a potential plant growth regulator. Specifically, derivatives of this compound have been reported to sterilize male anthers in plants, which can be useful for hybrid seed production by preventing self-pollination.
2. Pest Control
There is emerging evidence that this compound can act as a natural pesticide or herbicide. Its ability to disrupt the biological processes of pests offers a sustainable alternative to synthetic chemicals.
Synthesis and Derivatives
The synthesis of this compound typically involves the selective reduction of carbonyl groups in related precursors using reducing agents such as lithium aluminium hydride or sodium bis(2-methoxyethoxy)aluminium dihydride . These synthetic pathways are crucial for generating derivatives that may enhance biological activity or improve stability.
Case Studies
Mechanism of Action
The mechanism of action of 3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. In the case of its use in antiviral medications, the compound acts as a protease inhibitor, binding to the active site of viral proteases and preventing the cleavage of viral polyproteins. This inhibition disrupts the viral replication process, thereby reducing the viral load in the host .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione: Similar in structure but lacks the benzyl group.
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione: Similar but with different substitution patterns on the bicyclic ring.
Uniqueness
3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry.
Biological Activity
3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of azabicyclic compounds, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological effects, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₅NO₂ |
Molecular Weight | 231.28 g/mol |
CAS Number | 1037559-68-4 |
LogP | 2.712 |
PSA (Polar Surface Area) | 3.24 Ų |
Antiviral Properties
Recent studies have explored the potential of derivatives of azabicyclo compounds as antiviral agents. In particular, molecular docking studies have indicated that compounds derived from 6,6-dimethyl-3-azabicyclo[3.1.0]hexane may exhibit inhibitory effects against SARS-CoV-2, the virus responsible for COVID-19. The molecular dynamics simulations suggest that these derivatives can bind effectively to viral proteins, indicating their potential as antiviral drugs .
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the biological activity of this compound. The results indicated that this compound exhibits selective toxicity against certain cancer cells while maintaining a relatively low impact on normal cells.
Table: Cytotoxicity Assay Results
Cell Line | IC₅₀ (µg/mL) | Viability (%) at 80 µg/mL |
---|---|---|
A431 | 192 | 50 |
HeLa | 195 | 55 |
3T3 | >250 | 85 |
These findings suggest that while the compound shows promise in targeting specific cancer cell lines, further investigation is needed to understand its mechanisms of action and potential side effects .
Hemocompatibility Studies
In hemocompatibility studies, the degree of hemolysis was evaluated at different concentrations of the compound. At a concentration of 10 µg/mL, hemolysis rates were minimal (0.003% to 0.02%), indicating good compatibility with blood components . However, at higher concentrations (80 µg/mL), some compounds showed increased hemolytic responses.
Synthesis and Derivatives
The synthesis of this compound involves complex chemical processes including microwave-assisted reactions and various reducing agents . These synthetic methods not only yield the target compound but also allow for the exploration of its derivatives which may enhance biological activity.
Case Study: Synthesis Methodology
A notable synthesis method involves using complex aluminum hydride reducing agents to selectively reduce carbonyl groups in precursor compounds . This approach has yielded variants with improved biological profiles.
Properties
CAS No. |
943516-53-8 |
---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C14H15NO2/c1-14(2)10-11(14)13(17)15(12(10)16)8-9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3 |
InChI Key |
YWZCNFAKNHKAHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1C(=O)N(C2=O)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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